molecular formula C12H12N4O3S B12864349 N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B12864349
M. Wt: 292.32 g/mol
InChI Key: KNIPMHSBPUBYRS-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a methyl group at position 4 and a sulfanyl (-SH) group at position 3. The triazole ring is linked via a methylene bridge to a 1,3-benzodioxole-5-carboxamide moiety.

Properties

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C12H12N4O3S/c1-16-10(14-15-12(16)20)5-13-11(17)7-2-3-8-9(4-7)19-6-18-8/h2-4H,5-6H2,1H3,(H,13,17)(H,15,20)

InChI Key

KNIPMHSBPUBYRS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CNC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide typically involves multi-step organic reactions. One common approach is to start with the benzo[1,3]dioxole-5-carboxylic acid, which can be synthesized from piperonal through oxidation and subsequent carboxylation . The triazole moiety can be introduced via a cyclization reaction involving appropriate precursors such as hydrazine derivatives and isothiocyanates . The final step involves coupling the triazole derivative with the benzo[1,3]dioxole-5-carboxylic acid under suitable conditions, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxole-5-carboxylic acid (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-amide involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The benzo[1,3]dioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Compound A : N-[[4-Ethyl-5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
  • Key Differences: 4-Ethyl group (vs. Naphthalene-derived substituent introduces a larger aromatic system, enhancing lipophilicity (logP) and possibly improving membrane permeability.
  • Molecular Weight: 489.55 g/mol (vs.
Compound B : N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide
  • Key Differences: 4-Amino group replaces the methyl group, introducing a hydrogen-bond donor. Benzamide (vs. benzodioxole-carboxamide) reduces oxygen content, likely decreasing solubility in polar solvents.
  • Structural Stability : Single-crystal X-ray data (R factor = 0.035) confirm a planar triazole ring, suggesting rigid conformation .
Compound C : 4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
  • Key Differences :
    • Chlorobenzenesulfonamide replaces the benzodioxole-carboxamide.
    • Sulfonamide group increases acidity (pKa ~10) compared to carboxamides, influencing ionization under physiological conditions.
  • Applications : Sulfonamide derivatives are commonly associated with antibacterial and carbonic anhydrase inhibition activities .

Modifications to the Carboxamide/Linker Region

Compound D : N-[(4-Benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
  • Key Differences :
    • Benzyl group at position 4 increases hydrophobicity.
    • Methoxybenzamide introduces an electron-donating group, altering electronic distribution.
  • Potential Impact: Enhanced lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .
Compound E : N-[(4-Methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
  • Key Differences: Thiazole-aminoethylsulfanyl side chain introduces a heterocyclic motif. Thiazole’s nitrogen and sulfur atoms may enhance metal-chelating or hydrogen-bonding capabilities.
  • Biological Relevance : Thiazole-containing compounds are frequently explored for antiviral and anticancer activities .

Physicochemical and Structural Comparison Table

Compound Triazole Substituents Carboxamide/Linker Modifications Molecular Weight (g/mol) Notable Features
Target Compound 4-Methyl, 5-sulfanyl 1,3-Benzodioxole-5-carboxamide Not provided High aromaticity, potential H-bonding
Compound A 4-Ethyl, naphthalene-derived 1,3-Benzodioxole-5-carboxamide 489.55 Enhanced lipophilicity
Compound B 4-Amino, 5-sulfanylidene 4-Methylbenzamide 331.37 Rigid planar structure (X-ray confirmed)
Compound C 4-Methyl, 5-sulfanyl Chlorobenzenesulfonamide Not provided Sulfonamide acidity
Compound D 4-Benzyl, 5-methylsulfanyl 4-Methoxybenzamide Not provided Increased hydrophobicity
Compound E 4-Methyl, thiazole-linked sulfanyl 1,3-Benzodioxole-5-carboxamide Not provided Thiazole-mediated bioactivity

Biological Activity

N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antifungal effects. This article reviews the current understanding of the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N4O2S2. The structure includes a benzodioxole moiety linked to a triazole ring with a sulfanyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Antimicrobial Activity : Compounds similar in structure have shown significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been documented to inhibit bacterial growth by disrupting cell wall synthesis and function.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced macrophages. This mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .
  • Antifungal Activity : Similar triazole compounds have demonstrated efficacy against fungal pathogens by inhibiting ergosterol synthesis, a vital component of fungal cell membranes .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryInhibition of iNOS and COX pathways
AntifungalInhibition of ergosterol synthesis

Case Study: Antimicrobial Evaluation

In a study evaluating various triazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like penicillin and tetracycline.

Case Study: Anti-inflammatory Properties

In vitro assays using RAW 264.7 macrophages showed that the compound reduced LPS-induced nitric oxide production significantly. The IC50 value was determined to be around 25 µM, indicating potent anti-inflammatory activity .

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